molecular formula C28H24N4O3 B11270255 3-benzyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

3-benzyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B11270255
M. Wt: 464.5 g/mol
InChI Key: SYUVLAGRCGMCLA-UHFFFAOYSA-N
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Description

3-BENZYL-5-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a complex organic compound that features a unique combination of benzyl, benzoxazin, and pyrimidoindol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-5-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazin intermediate, which is synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate . This intermediate is then coupled with a pyrimidoindol derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-5-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

3-BENZYL-5-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZYL-5-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZYL-5-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE stands out due to its complex structure, which combines multiple bioactive moieties into a single molecule

Properties

Molecular Formula

C28H24N4O3

Molecular Weight

464.5 g/mol

IUPAC Name

3-benzyl-5-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C28H24N4O3/c1-19-11-12-24-23(15-19)31(13-14-35-24)25(33)17-32-22-10-6-5-9-21(22)26-27(32)28(34)30(18-29-26)16-20-7-3-2-4-8-20/h2-12,15,18H,13-14,16-17H2,1H3

InChI Key

SYUVLAGRCGMCLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C4=CC=CC=C4C5=C3C(=O)N(C=N5)CC6=CC=CC=C6

Origin of Product

United States

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